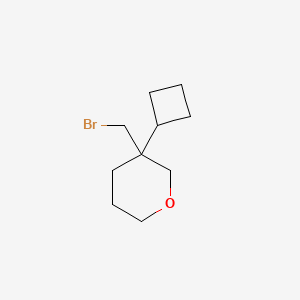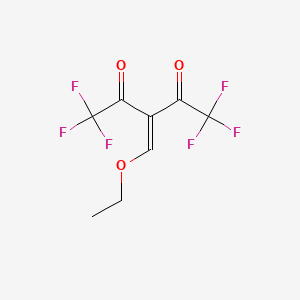
3-(Ethoxymethylidene)-1,1,1,5,5,5-hexafluoropentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethoxymethylidene)-1,1,1,5,5,5-hexafluoropentane-2,4-dione is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both ethoxymethylidene and hexafluoropentane-2,4-dione functional groups, which contribute to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxymethylidene)-1,1,1,5,5,5-hexafluoropentane-2,4-dione typically involves the reaction of ethoxymethylidene precursors with hexafluoropentane-2,4-dione under controlled conditions. One common method includes the use of diethyl 2-ethoxymethylidenemalonate as a starting material, which reacts with hexafluoropentane-2,4-dione in the presence of a base such as sodium ethoxide. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethoxymethylidene)-1,1,1,5,5,5-hexafluoropentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino or thio derivatives of the original compound.
Applications De Recherche Scientifique
3-(Ethoxymethylidene)-1,1,1,5,5,5-hexafluoropentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a fluorinated probe in biochemical assays.
Medicine: Explored for its potential use in drug development due to its unique reactivity and stability.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 3-(Ethoxymethylidene)-1,1,1,5,5,5-hexafluoropentane-2,4-dione involves its interaction with various molecular targets through its reactive functional groups. The ethoxymethylidene group can participate in nucleophilic addition reactions, while the hexafluoropentane-2,4-dione moiety can undergo electrophilic substitution. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Alkoxyalkylidene)-1,3-dicarbonyl compounds: These compounds share the 1,3-dicarbonyl moiety and exhibit similar reactivity in chemical transformations.
2-Dicyanomethylidene-3-ethoxymethylidene-2,3-dihydroindole: This compound has a similar ethoxymethylidene group and undergoes comparable reactions.
Uniqueness
3-(Ethoxymethylidene)-1,1,1,5,5,5-hexafluoropentane-2,4-dione is unique due to the presence of the hexafluoropentane-2,4-dione moiety, which imparts distinct fluorinated properties, enhancing its stability and reactivity compared to non-fluorinated analogues.
Propriétés
Formule moléculaire |
C8H6F6O3 |
|---|---|
Poids moléculaire |
264.12 g/mol |
Nom IUPAC |
3-(ethoxymethylidene)-1,1,1,5,5,5-hexafluoropentane-2,4-dione |
InChI |
InChI=1S/C8H6F6O3/c1-2-17-3-4(5(15)7(9,10)11)6(16)8(12,13)14/h3H,2H2,1H3 |
Clé InChI |
WMWGQCRNEUZSSV-UHFFFAOYSA-N |
SMILES canonique |
CCOC=C(C(=O)C(F)(F)F)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


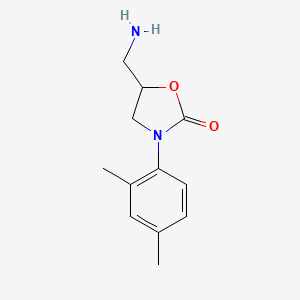
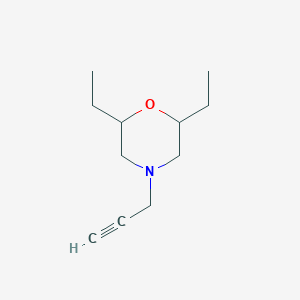
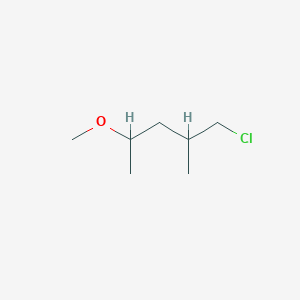
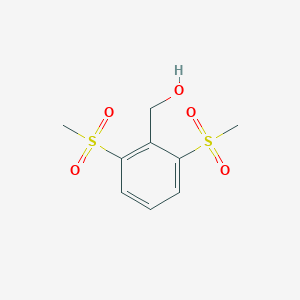
![3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)

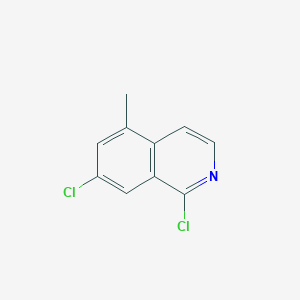
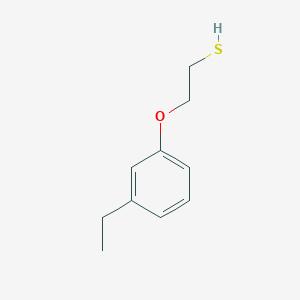
![2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3'-pyrrolidine]](/img/structure/B13200158.png)
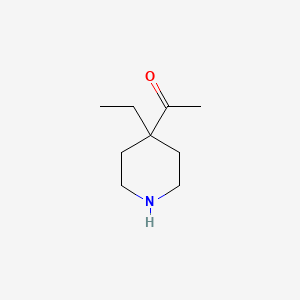
![3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol](/img/structure/B13200179.png)
